Dibehenyldimethylammonium chloride

Catalog No.
S13268554
CAS No.
26597-36-4
M.F
C46H96ClN
M. Wt
698.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibehenyldimethylammonium chloride

CAS Number

26597-36-4

Product Name

Dibehenyldimethylammonium chloride

IUPAC Name

di(docosyl)-dimethylazanium;chloride

Molecular Formula

C46H96ClN

Molecular Weight

698.7 g/mol

InChI

InChI=1S/C46H96N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47(3,4)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-46H2,1-4H3;1H/q+1;/p-1

InChI Key

VKKVMDHHSINGTJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCCCC.[Cl-]

Dibehenyldimethylammonium chloride is a quaternary ammonium compound characterized by its structure, which includes two behenyl (docosyl) groups and two methyl groups attached to a nitrogen atom, along with a chloride ion. Its chemical formula is C46H96ClN\text{C}_{46}\text{H}_{96}\text{ClN}. This compound is primarily recognized for its surfactant properties, making it useful in various industrial applications, particularly as an antimicrobial agent and in formulations for personal care products.

Typical of quaternary ammonium compounds. These include:

  • Synthesis Reactions: It can be synthesized through the reaction of behenyl bromide with dimethylamine followed by quaternization with hydrochloric acid.
  • Decomposition Reactions: Under extreme conditions, such as high temperatures or strong oxidizing agents, it may decompose to yield simpler amines and other byproducts.
  • Ion Exchange Reactions: It can undergo ion exchange with other halides or anions, which can modify its properties for specific applications.

The synthesis of dibehenyldimethylammonium chloride typically involves the following steps:

  • Preparation of Behenyl Bromide: Behenyl alcohol is converted to behenyl bromide using phosphorus tribromide.
  • Quaternization: The behenyl bromide is reacted with dimethylamine under controlled conditions to form dibehenyldimethylamine.
  • Formation of Chloride Salt: The resulting amine is then treated with hydrochloric acid to yield dibehenyldimethylammonium chloride.

This method ensures a high yield of the desired product while maintaining purity suitable for industrial applications .

Dibehenyldimethylammonium chloride finds numerous applications across various sectors:

  • Antimicrobial Agent: Used in disinfectants and sanitizers due to its efficacy against a broad spectrum of microorganisms.
  • Surfactant: Employed in personal care products like shampoos and conditioners for its emulsifying properties.
  • Industrial Cleaning: Utilized in formulations for cleaning agents in both household and industrial settings.
  • Preservative: Acts as a preservative in cosmetic formulations due to its ability to inhibit microbial growth.

Research has demonstrated that dibehenyldimethylammonium chloride can interact with biological membranes, affecting cellular integrity and function. Studies show that it can induce cellular responses such as inflammation and hypersensitivity upon dermal exposure. For instance, exposure has been linked to increased activation of immune cells such as T-cells and B-cells, suggesting potential sensitization risks associated with prolonged contact .

Moreover, interaction studies highlight the compound's role in modulating immune responses, indicating that while it serves beneficial antimicrobial functions, it may also pose risks for allergic reactions.

Dibehenyldimethylammonium chloride belongs to a class of compounds known as quaternary ammonium compounds (QACs). Other similar compounds include:

Compound NameStructure CharacteristicsUnique Features
Dodecyl dimethylbenzyl ammonium chlorideContains a dodecyl group and benzyl moietyStrong disinfectant properties; used in healthcare
Didecyldimethylammonium bromideTwo decyl groups attached to nitrogenKnown for higher antimicrobial activity
Benzalkonium chlorideMixture of alkylbenzyldimethylammonium chloridesCommonly used as a preservative; less irritating

Uniqueness of Dibehenyldimethylammonium Chloride

What sets dibehenyldimethylammonium chloride apart from these similar compounds is its longer behenyl chains, which enhance its emulsifying properties and provide a unique balance between antimicrobial efficacy and skin compatibility. This makes it particularly suitable for personal care applications where both effectiveness and gentleness are required.

Hydrogen Bond Acceptor Count

1

Exact Mass

697.7231298 g/mol

Monoisotopic Mass

697.7231298 g/mol

Heavy Atom Count

48

UNII

EH33SD2XAF

Use Classification

Cosmetics -> Antistatic; Hair conditioning; Emulsifying

Dates

Modify: 2024-08-10

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